molecular formula C23H15FN4S B2596899 (E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-66-2

(E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2596899
CAS No.: 477190-66-2
M. Wt: 398.46
InChI Key: WGTWEMUNCJBINT-SGWCAAJKSA-N
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Description

The compound (E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a structurally complex molecule featuring a thiazole core substituted at the 4-position with a biphenyl group and at the 2-position with a carbohydrazonoyl cyanide moiety bound to a 2-fluorophenyl ring. The biphenyl group contributes significant steric bulk and lipophilicity, while the fluorine atom on the phenyl ring introduces electron-withdrawing effects.

Properties

IUPAC Name

(2E)-N-(2-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4S/c24-19-8-4-5-9-20(19)27-28-21(14-25)23-26-22(15-29-23)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15,27H/b28-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTWEMUNCJBINT-SGWCAAJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=NNC4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC=CC=C4F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium(II) acetate , and various solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of advanced equipment and controlled reaction environments is crucial to achieve consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Materials Science

Organic Electronics
The unique electronic properties of thiazole compounds make them suitable for applications in organic electronics. Their ability to form stable thin films allows for their use in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of biphenyl and fluorophenyl groups can enhance charge transport properties, making this compound a potential candidate for further research in this area.

Biocatalysis

Green Chemistry Applications
Recent advancements in green chemistry have highlighted the importance of using biocatalysts for synthesizing thiazole derivatives. Studies have shown that ultrasound-assisted methods combined with biocatalysts can lead to more efficient synthesis processes with reduced environmental impact . The compound's synthesis could benefit from these methodologies, promoting sustainable practices in chemical manufacturing.

Comparative Data Table

Application AreaFindings/PropertiesReferences
Antimicrobial ActivityMIC values as low as 0.22 µg/mL against pathogens
Anticancer PropertiesPotential for inhibiting cancer cell proliferation
Organic ElectronicsSuitable for OLEDs and solar cells
Green BiocatalysisEfficient synthesis via ultrasound-assisted methods

Case Studies

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activities against various bacterial strains. The study found that certain derivatives exhibited significant bactericidal effects, which could be relevant for developing new antibiotics .
  • Synthesis Using Biocatalysts : Research demonstrated the effectiveness of using green biocatalysts to synthesize thiazole derivatives efficiently. This method not only improved yield but also minimized waste, aligning with modern sustainability goals in chemistry .

Mechanism of Action

The mechanism of action of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and two structurally related analogs:

Compound Name Thiazole Substituent Phenyl Ring Substituent Molecular Formula* Molecular Weight (g/mol) Key Substituent Effects
Target: (E)-4-{[1,1'-Biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide Biphenyl-4-yl 2-fluorophenyl ~C23H16FN3S ~395.45† Bulky biphenyl (lipophilic), electron-withdrawing F
(E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 3-nitrophenyl 2-fluorophenyl C17H10FN5O2S 367.357 Nitro (electron-withdrawing), lower lipophilicity
N-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide 3-nitrophenyl 4-dimethylaminophenyl C18H16N6OS 377.095 Dimethylamino (electron-donating), increased basicity

*Note: The target compound’s exact molecular formula is inferred based on structural analogy. †Calculated based on substituent replacement from ’s analog (see Section 2.2).

Key Comparative Insights

Substituent Effects on Electronic Properties
  • Nitrophenyl Analog () : The 3-nitro group is strongly electron-withdrawing, reducing electron density on the thiazole ring. This may increase reactivity toward nucleophilic attack but decrease metabolic stability due to nitro group reduction pathways .
  • Dimethylamino Analog (): The 4-dimethylaminophenyl substituent is electron-donating, increasing electron density on the carboximidoyl cyanide group. This could enhance hydrogen-bonding capacity or alter solubility in polar solvents .
Molecular Weight and Lipophilicity
  • The target compound’s biphenyl group increases its molecular weight (~395 g/mol) compared to the nitrophenyl analogs (~367–377 g/mol). This suggests higher lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

(E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its molecular formula is C20H16FN5SC_{20}H_{16}FN_5S, indicating the presence of a thiazole ring, biphenyl moiety, and a cyanide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study indicated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiazole derivatives exhibit notable antimicrobial properties. Research has demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Thiazoles are known to inhibit various enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies

Study Findings Reference
Study on anticancer activityInduced apoptosis in breast cancer cells via caspase activation
Antimicrobial efficacy studyInhibited growth of Staphylococcus aureus and Candida albicans
Enzyme inhibition researchInhibited cyclooxygenase activity in vitro

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
  • Enzyme Modulation : Competitive inhibition of key enzymes involved in inflammation.

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